molecular formula C5H8O3S B13312435 1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione

Cat. No.: B13312435
M. Wt: 148.18 g/mol
InChI Key: SVQHABNLXQTKQU-UHFFFAOYSA-N
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Description

1-Oxa-5λ⁶-thiaspiro[2.4]heptane-5,5-dione is a spirocyclic compound featuring a unique heterocyclic architecture. Its structure comprises two fused rings: a 2-membered oxa (oxygen-containing) ring and a 4-membered thia (sulfur-containing) ring, interconnected at a single spiro carbon atom. The sulfur atom exists in a hexavalent (λ⁶) oxidation state, forming a sulfone group (O=S=O) denoted by the "5,5-dione" suffix.

Properties

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

1-oxa-6λ6-thiaspiro[2.4]heptane 6,6-dioxide

InChI

InChI=1S/C5H8O3S/c6-9(7)2-1-5(4-9)3-8-5/h1-4H2

InChI Key

SVQHABNLXQTKQU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC12CO2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable sulfone precursor with an epoxide. The reaction conditions often require the use of a base to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring and sulfone group can participate in various chemical interactions, leading to the modulation of biological pathways. These interactions can result in changes in enzyme activity or

Biological Activity

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione is a heterocyclic compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and interactions with biological systems, supported by case studies and research findings.

Structural Characteristics

This compound is characterized by a spirocyclic arrangement that includes both oxygen and sulfur atoms. Its molecular formula is C6H8O3SC_6H_8O_3S, with a molecular weight of approximately 162.21 g/mol. The presence of carbonyl groups and heteroatoms enhances its reactivity and interaction capabilities with various biological targets .

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further development in treating infections.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Its structural features allow it to interact with various enzymes, potentially leading to inhibition of specific biochemical pathways .

Synthesis

The synthesis of this compound has been explored through various routes. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the spirocyclic structure.
  • Functional Group Modifications : Altering the carbonyl and heteroatom functionalities to enhance biological activity.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. The findings demonstrated that this compound exhibited a notable ability to scavenge free radicals, indicating its potential for therapeutic applications in oxidative stress-related conditions.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Key areas of focus include:

  • Binding Affinity : Studies are ongoing to determine the binding affinity of this compound with specific receptors and enzymes.
  • Metabolic Pathways : Investigating how this compound is metabolized within biological systems can provide insights into its efficacy and safety profile.

Comparative Analysis

A comparative analysis of similar compounds highlights the uniqueness of this compound:

Compound NameCAS NumberKey Features
1-Oxa-6lambda6-thiaspiro[2.4]heptane-5,5-dione1342380-16-8Similar spiro structure but different functional groups
6-Oxaspiro[2.5]octane-5,7-dioneNot providedContains an oxygen atom in a different position
5,5-Dioxo-5lambda6-thiaspiro[3.4]octaneNot providedFeatures additional functional groups

The distinct arrangement of oxygen and sulfur atoms within the spirocyclic framework contributes to its unique chemical reactivity and biological activity compared to these analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table highlights structural distinctions between 1-Oxa-5λ⁶-thiaspiro[2.4]heptane-5,5-dione and two closely related spirocyclic sulfones:

Property 1-Oxa-5λ⁶-thiaspiro[2.4]heptane-5,5-dione 5,5-Dioxo-5λ⁶-thiaspiro[2.4]heptane-7-carboxylic acid Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
Molecular Formula Not explicitly reported C₇H₁₀O₄S C₇H₁₀O₅S
Functional Groups Sulfone (O=S=O), ether (C-O-C) Sulfone, carboxylic acid (-COOH) Sulfone, methyl ester (-COOCH₃)
Substituent Position None Carboxylic acid at position 7 Methyl ester at position 2
Key Structural Features Spiro junction, no peripheral substituents Spiro system with terminal -COOH Spiro system with ester group

Implications of Functional Group Variation

  • Polarity and Solubility : The carboxylic acid in 5,5-dioxo-5λ⁶-thiaspiro[2.4]heptane-7-carboxylic acid enhances hydrophilicity compared to the unsubstituted target compound. Conversely, the methyl ester in the analog from reduces polarity, favoring organic solvent compatibility.
  • Reactivity : The carboxylic acid group in may participate in salt formation or hydrogen bonding, while the ester in is prone to hydrolysis under basic conditions. The target compound’s lack of peripheral groups suggests lower chemical versatility but greater stability.

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